11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid 11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
Brand Name: Vulcanchem
CAS No.: 624724-30-7
VCID: VC16149224
InChI: InChI=1S/C34H41N3O4S2/c1-25(2)24-41-29-19-17-26(18-20-29)32-27(23-37(35-32)28-14-10-9-11-15-28)22-30-33(40)36(34(42)43-30)21-13-8-6-4-3-5-7-12-16-31(38)39/h9-11,14-15,17-20,22-23,25H,3-8,12-13,16,21,24H2,1-2H3,(H,38,39)/b30-22-
SMILES:
Molecular Formula: C34H41N3O4S2
Molecular Weight: 619.8 g/mol

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

CAS No.: 624724-30-7

Cat. No.: VC16149224

Molecular Formula: C34H41N3O4S2

Molecular Weight: 619.8 g/mol

* For research use only. Not for human or veterinary use.

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid - 624724-30-7

Specification

CAS No. 624724-30-7
Molecular Formula C34H41N3O4S2
Molecular Weight 619.8 g/mol
IUPAC Name 11-[(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
Standard InChI InChI=1S/C34H41N3O4S2/c1-25(2)24-41-29-19-17-26(18-20-29)32-27(23-37(35-32)28-14-10-9-11-15-28)22-30-33(40)36(34(42)43-30)21-13-8-6-4-3-5-7-12-16-31(38)39/h9-11,14-15,17-20,22-23,25H,3-8,12-13,16,21,24H2,1-2H3,(H,38,39)/b30-22-
Standard InChI Key LKQPLVWEBFFBJR-SWKFRHMKSA-N
Isomeric SMILES CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4
Canonical SMILES CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) fused with a pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms). The thiazolidinone ring is substituted at position 5 with a methylene group linked to the pyrazole system, which itself is decorated with a 4-isobutoxyphenyl group and a phenyl ring. An undecanoic acid chain (11-carbon carboxylic acid) is attached to the thiazolidinone nitrogen, introducing amphiphilic properties that may influence bioavailability .

Stereochemical Considerations

The (5Z) designation indicates the Z-configuration of the exocyclic double bond connecting the thiazolidinone and pyrazole rings. This geometry is critical for maintaining planarity between the two heterocycles, a feature often associated with enhanced binding to biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound follows a multi-step protocol common to thiazolidinone derivatives (Figure 1) :

  • Formation of the Pyrazole Intermediate:

    • Condensation of 4-isobutoxyphenylhydrazine with a β-keto ester yields the pyrazole core.

    • Subsequent iodination or bromination at the 4-position introduces a halogen for cross-coupling reactions.

  • Thiazolidinone Assembly:

    • Reaction of the halogenated pyrazole with thioglycolic acid under acidic conditions forms the thiazolidinone ring .

    • The exocyclic double bond is established via Knoevenagel condensation with aldehydes, favoring the Z-isomer through controlled reaction kinetics .

  • Undecanoic Acid Conjugation:

    • Alkylation of the thiazolidinone nitrogen with 11-bromoundecanoic acid completes the synthesis.

Reaction Optimization

Microwave-assisted synthesis has been employed to accelerate key steps, reducing reaction times from hours to minutes while improving yields by 15–20% . Solvent systems such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates .

Physicochemical Properties

Molecular Descriptors

PropertyValueMethod/Source
Molecular Weight619.8 g/molMass Spectrometry
LogP (Partition Coefficient)4.2 ± 0.3Computational Modeling
Solubility12 µg/mL in PBS (pH 7.4)HPLC Analysis
Melting Point168–172°CDifferential Scanning Calorimetry

The relatively high LogP value suggests significant lipophilicity, which may facilitate membrane permeation but could also limit aqueous solubility. The undecanoic acid tail introduces surfactant-like behavior, enabling micelle formation at concentrations above 0.1 mM .

Biological Activity and Mechanisms

Anticancer Activity

In vitro screening against human cancer cell lines reveals moderate to potent cytotoxicity (Table 1) :

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
A-549 (Lung Carcinoma)8.2 ± 1.1Paclitaxel (0.9 ± 0.2)
HT-29 (Colon Carcinoma)11.7 ± 2.35-Fluorouracil (12.5 ± 3.1)
HeLa (Cervical Cancer)9.8 ± 1.6Cisplatin (2.1 ± 0.4)

Mechanistic Insights:

  • Tubulin Polymerization Inhibition: Analogous to combretastatin A-4, the compound destabilizes microtubules by binding to the colchicine site on β-tubulin, as confirmed by molecular docking studies (PDB: 1SA0) .

  • Reactive Oxygen Species (ROS) Induction: Thiazolidinone derivatives are known to elevate intracellular ROS levels, triggering apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • 4-Isobutoxyphenyl Group: Enhances hydrophobic interactions with tubulin's binding pocket compared to smaller alkoxy groups (e.g., methoxy) .

  • Undecanoic Acid Chain: Prolongs half-life in serum by reducing renal clearance, though excessive chain length (>C14) diminishes activity due to steric hindrance.

Electronic Effects

Electron-withdrawing groups on the phenyl ring (e.g., fluorine) improve potency by 30–40%, whereas electron-donating groups (e.g., methoxy) reduce efficacy .

Pharmacokinetic Considerations

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (CLₕ = 22 mL/min/kg), with primary metabolites arising from oxidation of the isobutoxy side chain and β-oxidation of the undecanoic acid .

Plasma Protein Binding

High binding (>95%) to human serum albumin (HSA) limits free drug concentration but may facilitate tumor targeting via the Enhanced Permeability and Retention (EPR) effect .

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